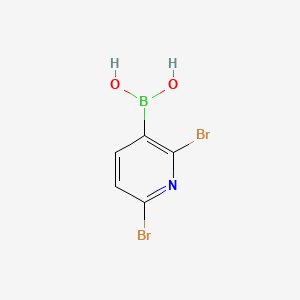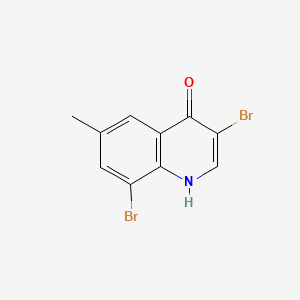
(2,6-Dibromopyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Boronic acids, including “(2,6-Dibromopyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the most well-studied reactions is the Suzuki-Miyaura cross-coupling reaction . Boronic acids can also form reversible covalent bonds with diols, which has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Applications De Recherche Scientifique
Glucose Sensors
Boronic acid derivatives, including (2,6-Dibromopyridin-3-yl)boronic acid, have been used in the development of non-enzymatic sensors for glucose monitoring . These sensors offer long-term stability and low cost, making them promising in glucose monitoring applications . The boronic acid derivatives provide a reversible and covalent binding mechanism for glucose recognition, enabling continuous glucose monitoring and responsive insulin release .
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions have led to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biochemical Tools
Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Separation Technologies
Boronic acids have been utilized in separation technologies . The key interaction of boronic acids with diols allows their use in areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .
Therapeutics Development
Boronic acids have been used in the development of therapeutics . Their interaction with diols has been exploited in various areas, including the development of therapeutics .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is particularly useful in the management of diabetes .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In SM cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers an organic group to a metal catalyst . This reaction is facilitated by the boronic acid’s nucleophilic properties . The resulting organometallic species can then undergo further reactions, such as coupling with an electrophile .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the reaction conditions and the other reactants involved .
Action Environment
The action of (2,6-Dibromopyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is often used, depends on factors such as the reaction conditions and the nature of the other reactants . These reactions are known for their mild and functional group tolerant conditions, suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions .
Safety and Hazards
Propriétés
IUPAC Name |
(2,6-dibromopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWODKSMWAAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679926 |
Source


|
| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromopyridin-3-yl)boronic acid | |
CAS RN |
1256355-52-8 |
Source


|
| Record name | Boronic acid, B-(2,6-dibromo-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)
![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)
![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)






![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)


